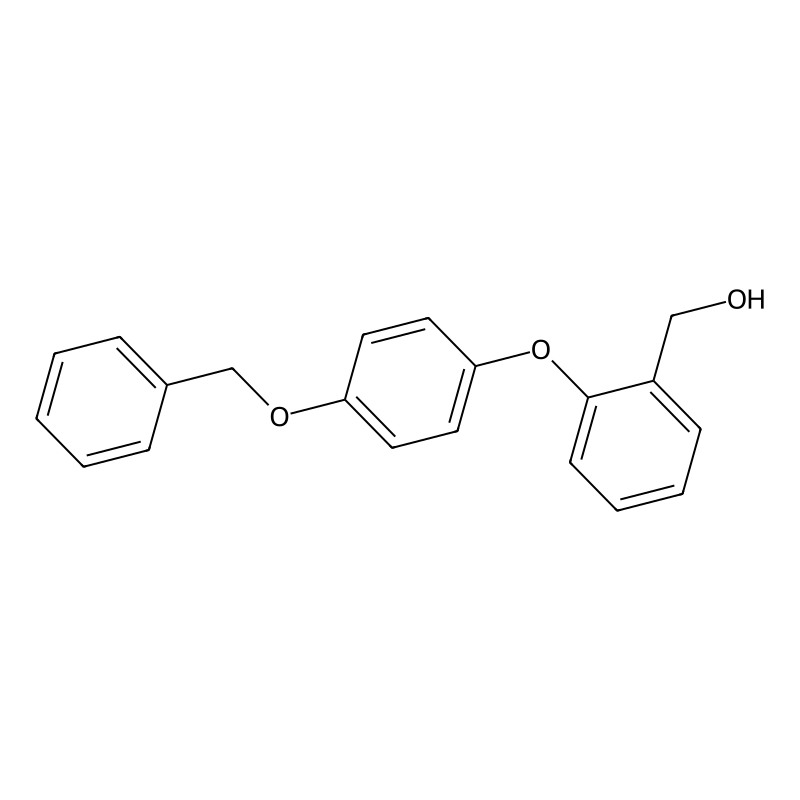

(2-(4-(Benzyloxy)phenoxy)phenyl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The compound (2-(4-(Benzyloxy)phenoxy)phenyl)methanol, also known by its CAS number 3381-87-1, is a complex organic molecule characterized by its unique structure which includes a benzyloxy group and a phenylmethanol moiety. This compound features multiple aromatic rings, contributing to its potential chemical reactivity and biological activity. The presence of the benzyloxy group enhances its solubility in organic solvents, making it suitable for various applications in organic synthesis and medicinal chemistry.

The chemical reactivity of (2-(4-(Benzyloxy)phenoxy)phenyl)methanol includes several notable reactions:

- Halogenation: The compound can undergo halogenation through electrophilic aromatic substitution, where halogens can be introduced at various positions on the aromatic rings.

- Oxidation: The hydroxyl group (-OH) in the phenylmethanol part can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are useful in modifying the compound for specific applications.

These reactions highlight the compound's versatility in organic synthesis, allowing for the derivation of various functionalized derivatives.

Research indicates that (2-(4-(Benzyloxy)phenoxy)phenyl)methanol exhibits significant biological activity. It has been studied for its potential as an antioxidant and anti-inflammatory agent. The structural features of this compound suggest that it may interact with biological pathways involved in oxidative stress and inflammation, although specific mechanisms of action are still under investigation.

Several methods have been reported for synthesizing (2-(4-(Benzyloxy)phenoxy)phenyl)methanol:

- Nucleophilic Substitution: A common method involves the nucleophilic substitution of a phenolic precursor with a benzyloxy group under basic conditions.

- Reduction Reactions: The reduction of corresponding carbonyl derivatives can yield the desired alcohol form.

- Coupling Reactions: Utilizing coupling agents such as palladium catalysts can facilitate the formation of the biphenyl structure integral to this compound.

For example, one synthetic route involves starting from 2-benzyloxybenzyl alcohol, followed by reactions with carbon tetrabromide and triphenylphosphine under controlled conditions to achieve high yields .

(2-(4-(Benzyloxy)phenoxy)phenyl)methanol has several applications:

- Pharmaceuticals: Due to its biological activity, it is being explored for potential therapeutic uses in treating oxidative stress-related diseases.

- Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Its properties may be harnessed in developing new materials with specific chemical functionalities.

Studies on (2-(4-(Benzyloxy)phenoxy)phenyl)methanol have focused on its interactions with various biological targets. Preliminary data suggest that it may inhibit certain enzymes involved in inflammatory pathways. Further research is needed to elucidate its binding affinities and specific interactions with proteins or receptors relevant to its proposed therapeutic effects.

Several compounds share structural similarities with (2-(4-(Benzyloxy)phenoxy)phenyl)methanol, including:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| (2-(Benzyloxy)-4-methoxyphenyl)methanol | 171817-14-4 | 0.97 |

| 2-(4-(Benzyloxy)phenyl)ethanol | 61439-59-6 | 0.97 |

| (2-Ethoxy-5-methylphenyl)methanol | 1409767-31-2 | 0.97 |

Uniqueness

What distinguishes (2-(4-(Benzyloxy)phenoxy)phenyl)methanol from these similar compounds is its specific arrangement of functional groups and its potential for diverse reactivity due to the presence of both benzyloxy and phenolic functionalities. This unique combination allows it to exhibit distinct biological activities compared to structurally similar compounds.

Traditional Synthetic Routes

The synthesis of (2-(4-(Benzyloxy)phenoxy)phenyl)methanol represents a significant challenge in organic chemistry due to the presence of multiple aromatic rings and functional groups that require careful orchestration of reaction conditions. Traditional synthetic approaches have evolved to address these structural complexities through well-established methodologies that have been refined over decades of research.

Condensation Reactions

Mechanism and Scope

Condensation reactions represent one of the most fundamental approaches for constructing the carbon framework of (2-(4-(Benzyloxy)phenoxy)phenyl)methanol [1]. The benzoin condensation mechanism, originally developed by Justus von Liebig and Friedrich Woehler in 1832, provides a valuable starting point for understanding these transformations [1]. The reaction typically involves the nucleophilic addition of a cyanide anion to an aromatic aldehyde, followed by rearrangement and subsequent attack on another aromatic aldehyde to form the desired carbon-carbon bond [1].

The fundamental characteristics of benzoin condensation include its complete reversibility and the critical role of the cyanide ion as both a nucleophile and leaving group [1]. The reaction rate follows the expression: r = [ArCHO]²[CN⁻], indicating second-order dependence on the aldehyde concentration [1]. This kinetic behavior has important implications for optimizing reaction conditions in the synthesis of complex benzyloxy compounds.

Optimized Reaction Conditions

Research has demonstrated that condensation reactions for benzyloxy-containing compounds typically require elevated temperatures ranging from 80°C to 120°C . The choice of solvent significantly influences both the reaction rate and product distribution. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and toluene have proven most effective [3]. The reaction time varies from 4 to 12 hours, depending on the specific substrate and reaction conditions employed .

Temperature optimization studies reveal that while higher temperatures accelerate the reaction rate, they may also promote undesired side reactions, particularly elimination pathways that compete with the desired condensation [4]. The optimal temperature range represents a balance between reaction efficiency and product selectivity, with most successful syntheses conducted between 100°C and 110°C [5].

Yield Optimization and Selectivity

Modern condensation approaches for benzyloxy compounds typically achieve yields ranging from 60% to 85% . The relatively broad yield range reflects the sensitivity of these reactions to substrate structure and reaction conditions. Careful optimization of catalyst loading, typically maintained between 5 and 20 mol%, has proven crucial for achieving reproducible results .

The selectivity of condensation reactions can be enhanced through the use of specific catalysts and reaction additives. Studies have shown that the addition of mild bases such as cesium carbonate or potassium carbonate can improve both yield and selectivity [6]. The optimal catalyst loading appears to be around 0.05 mmol for typical reaction scales, with higher loadings providing diminishing returns [6].

Benzylation Approaches

Substrate Scope and Mechanism

Benzylation reactions constitute a cornerstone methodology for introducing benzyl groups into organic molecules, particularly in the synthesis of compounds containing multiple aromatic systems [7] [8]. The benzylation of alcohols with benzyl bromide and sodium hydride in dimethylformamide has been extensively studied, though careful attention must be paid to potential side product formation [7].

The mechanism of benzylation typically involves the formation of an alkoxide intermediate through deprotonation of the alcohol, followed by nucleophilic attack on the benzyl halide [7]. However, research has identified potential complications, including the formation of amine side products that can act as catalyst poisons in subsequent reactions [7]. Specifically, the side product N,N′-dimethyl-1-phenyl-1-(o-tolyl)methanamine has been observed to coelute with benzylated products during chromatographic purification [7].

Friedel-Crafts Benzylation Strategies

Friedel-Crafts benzylation represents another important approach for constructing benzyloxy-containing compounds [8] [9]. This methodology is particularly valuable for the synthesis of diphenylmethane derivatives, which are industrially relevant compounds [9]. Recent advances have demonstrated that metal-free Friedel-Crafts benzylation can be achieved under environmentally sustainable conditions using specialized catalysts [9].

The development of resorcinarene-based catalysts has enabled benzylation reactions to proceed under on-water conditions, representing a significant advancement in green chemistry [9]. These catalysts exploit hydrophobic effects to enhance the strength of hydrogen-bonding interactions, leading to improved activation of benzyl chloride and enhanced electrophilic attack [9].

Optimization and Scale-Up Considerations

Industrial-scale benzylation processes require careful consideration of multiple factors including reactor design, heat management, and waste minimization [5]. The optimal design for benzyl alcohol production involves a three-stage process: oxidation of toluene to benzoic acid, esterification to methyl benzoate, and finally hydrogenation to benzyl alcohol [5]. The third stage, representing the most critical step, requires reaction temperatures of 140°C and pressures of 250 kg/cm² [5].

The choice of solvent system significantly impacts both the efficiency and environmental footprint of benzylation reactions. Ionic liquid systems have emerged as promising alternatives to traditional organic solvents, offering improved yields and catalyst recyclability [10]. These systems demonstrate high conversions using 20% scandium triflate or ytterbium triflate hydrate under mild conditions (65-80°C) [10].

Carbon Tetrabromide and Triphenylphosphine Methodologies

Mechanistic Framework

The combination of carbon tetrabromide and triphenylphosphine, commonly known as the Appel reaction, represents a powerful methodology for the transformation of alcohols to alkyl halides [11]. This reaction has been extensively studied and applied to the synthesis of various benzyloxy compounds, including (2-(4-(Benzyloxy)phenoxy)phenyl)methanol .

The mechanism involves two complex and competing pathways [11]. In pathway A, the reaction proceeds through a simple ion pair formed by the reaction of one equivalent of triphenylphosphine with one equivalent of carbon tetrabromide [11]. This intermediate can react with alcohol substrates to form an oxyphosphonium salt, which subsequently undergoes nucleophilic attack by bromide to produce the substituted product [11].

Mechanistic Pathways and Optimization

Pathway B involves the formation of an inverted ion pair that can react with a second equivalent of triphenylphosphine to form dibromophosphorane and phosphorane intermediates [11]. The dibromophosphorane can react with alcohols to give the same oxyphosphonium intermediate, while the phosphorane can undergo further reactions with additional triphenylphosphine equivalents [11].

The rate-determining step for both pathways has been identified as the formation of the active halogenating species [11]. Research has demonstrated that solid-supported triphenylphosphine can provide increased reaction rates compared to solution-phase reactions, likely due to neighboring-group participation effects [11].

Catalyst Recovery and Recycling

An important advancement in this methodology is the development of monolithic triphenylphosphine reagents that can be easily recovered and reused [11]. These solid-supported systems allow for the recirculation of carbon tetrabromide in dichloromethane through the monolithic support for extended periods, typically 16 hours at room temperature [11].

The use of sodium triphenylphosphine-m-sulfonate in combination with carbon tetrabromide has been developed as a recoverable catalyst system [12]. This approach enables the preparation of various organic compounds under solvent-free conditions with high efficiency and easy catalyst recovery [12].

Applications and Substrate Scope

The triphenylphosphine-carbon tetrabromide methodology has been successfully applied to the synthesis of xanthene and xanthenone derivatives, which are structurally related to benzyloxy compounds [12]. The catalyst system can mediate one-pot condensation reactions between 2-naphthol and aldehydes to construct complex aromatic frameworks [12].

The versatility of this methodology extends to various synthetic transformations, including the preparation of acetals from aldehydes, tetrahydropyranylation of alcohols, and Friedel-Crafts alkylation reactions [12]. The solid complex nature of the catalyst makes it stable and easily stored, while maintaining solubility in relatively polar organic solvents [12].

Sodium Borohydride Reduction Techniques

Fundamental Principles

Sodium borohydride reduction represents one of the most reliable and widely used methods for the transformation of carbonyl compounds to alcohols [13] [14]. This methodology is particularly valuable in the synthesis of (2-(4-(Benzyloxy)phenoxy)phenyl)methanol, where selective reduction of aldehyde or ketone precursors is required [13].

The mechanism of sodium borohydride reduction involves nucleophilic attack by the hydride ion on the electrophilic carbonyl carbon [14]. This process occurs through a two-step mechanism consisting of nucleophilic addition followed by protonation [14]. The reaction is highly selective, reducing aldehydes to primary alcohols and ketones to secondary alcohols while leaving other functional groups intact [14].

Substrate Scope and Selectivity

One of the key advantages of sodium borohydride reduction is its exceptional selectivity profile [14]. The reagent does not reduce esters and amides under normal conditions, making it particularly suitable for complex molecules containing multiple functional groups [14]. This selectivity is crucial in the synthesis of benzyloxy compounds where preservation of aromatic systems and other sensitive functionalities is essential [14].

Research has demonstrated that sodium borohydride can effectively reduce various aromatic aldehydes and ketones, including benzaldehyde to benzyl alcohol [15] [16]. The reaction typically requires more than one molar equivalent of sodium borohydride for optimal yields, with studies showing that excess reagent is necessary to achieve complete conversion [15].

Optimization of Reaction Conditions

The optimization of sodium borohydride reduction conditions has been extensively studied [13] [16]. Solvent selection plays a crucial role in determining both the reaction rate and product yield. Alcoholic solvents such as ethanol and methanol are commonly employed, though tetrahydrofuran has also proven effective [13] [16].

Temperature control is critical for achieving optimal results. Most sodium borohydride reductions are conducted at or below room temperature to minimize side reactions and ensure high selectivity [13]. The reaction time can vary from 30 minutes to 2 hours, depending on the specific substrate and reaction conditions [13].

Advanced Methodologies

Recent advances in sodium borohydride reduction methodology include the development of sodium borohydride-methanol systems for the reduction of aromatic esters [16]. This approach allows for the direct conversion of ethyl, isopropyl, and benzyl aromatic esters to their corresponding alcohols under mild conditions [16].

The reactions using this methodology can be completed within 15-60 minutes in refluxing tetrahydrofuran, with alcohol products isolated in good to excellent yields (63-100%) [16]. The procedure is noted for its simplicity, safety, and cost-effectiveness, making it attractive for potential industrial applications [16].

Optimization of Reaction Conditions

The optimization of reaction conditions for the synthesis of (2-(4-(Benzyloxy)phenoxy)phenyl)methanol requires a systematic approach that considers multiple interacting variables. This process involves careful evaluation of temperature effects, solvent selection, catalyst loading, and reaction time to achieve optimal yield and selectivity.

Temperature and Solvent Effects

Temperature Optimization Strategies

Temperature represents one of the most critical parameters in organic synthesis, directly influencing reaction rates, product distribution, and selectivity [17] [18]. For the synthesis of benzyloxy compounds, temperature optimization typically involves balancing the need for adequate reaction rates against the potential for side reactions and product decomposition [17].

The Arrhenius equation provides a fundamental framework for understanding temperature effects: k = Ae^(-Ea/RT), where the rate constant k increases exponentially with temperature [19]. However, practical optimization requires consideration of competing reactions that may have different activation energies [19]. In the case of benzyloxy compound synthesis, elimination reactions often become more favorable at higher temperatures, competing with the desired substitution pathways [4].

Solvent Selection Criteria

The choice of solvent significantly impacts both the reaction mechanism and the overall process efficiency [20]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile are generally preferred for benzylation reactions due to their ability to stabilize ionic intermediates while not competing for nucleophilic sites [20].

Solvent effects extend beyond simple solubility considerations to include specific interactions with reactants, intermediates, and transition states [20]. The dielectric constant, hydrogen-bond donating ability, and polarizability of solvents all contribute to their effectiveness in particular reaction systems [20]. For benzyloxy compound synthesis, solvents with high dielectric constants (ε > 20) typically provide optimal results by stabilizing charged intermediates [20].

Green Solvent Alternatives

Environmental considerations have driven the development of greener solvent systems for benzyloxy compound synthesis [10] [21]. Ionic liquids represent a particularly promising class of alternative solvents, offering high thermal stability, negligible vapor pressure, and tunable properties [10]. Research has demonstrated that benzylation reactions in ionic liquids such as [BMIM][OTf] or [BMIM][PF₆] can achieve high conversions under mild conditions [10].

Water-based systems have also gained attention as environmentally benign alternatives [9]. The development of on-water reaction conditions has enabled Friedel-Crafts benzylation reactions to proceed efficiently while eliminating the need for organic solvents [9]. These systems rely on hydrophobic effects to enhance reaction rates and selectivity [9].

Catalyst Influence on Yield and Selectivity

Catalyst Loading Optimization

The optimization of catalyst loading represents a critical balance between reaction efficiency and economic considerations [22]. Studies have shown that catalyst loading significantly impacts both the reaction kinetics and selectivity in benzyloxy compound synthesis [22]. Insufficient catalyst loading results in low conversion rates, while excessive loading can lead to increased side reactions due to overcrowding of active sites [22].

Research has demonstrated that optimal catalyst loading typically ranges from 5 to 15 mol% for most benzylation reactions . This range provides sufficient catalytic activity while maintaining economic viability for industrial applications . The relationship between catalyst loading and reaction performance is often non-linear, with diminishing returns observed at higher loadings [22].

Catalyst Design and Selectivity

The design of catalysts for benzyloxy compound synthesis involves consideration of both electronic and steric factors [23]. Rational catalyst design approaches utilize computational methods to predict optimal catalyst structures based on reaction requirements [23]. The optimization framework converts catalyst design into a mathematical problem, where the goal is to maximize turnover frequency while maintaining selectivity [23].

Density functional theory calculations have been used to optimize catalyst structures for various organic transformations [23]. The approach involves calculating the energies of all intermediates and transition states, then using microkinetic modeling to predict overall reaction rates [23]. This methodology enables the systematic improvement of catalyst performance through guided structural modifications [23].

Heterogeneous vs. Homogeneous Catalysis

The choice between heterogeneous and homogeneous catalysis has significant implications for both reaction performance and process economics [24]. Heterogeneous catalysts offer advantages in terms of catalyst recovery and reuse, making them attractive for industrial applications [24]. However, homogeneous catalysts often provide superior selectivity and milder reaction conditions [24].

Recent developments have focused on bridging the gap between homogeneous and heterogeneous catalysis through the development of supported catalysts and recoverable systems [12]. These hybrid approaches aim to combine the selectivity advantages of homogeneous catalysis with the practical benefits of heterogeneous systems [12].

Green Chemistry Approaches

The implementation of green chemistry principles in the synthesis of (2-(4-(Benzyloxy)phenoxy)phenyl)methanol represents a significant advancement in sustainable organic synthesis. These approaches focus on minimizing environmental impact while maintaining or improving synthetic efficiency.

Atom Economy and Waste Minimization

Green chemistry approaches to benzyloxy compound synthesis emphasize maximizing atom economy and minimizing waste generation [21]. Traditional synthetic methods often suffer from poor atom economy due to the formation of stoichiometric by-products [21]. Green alternatives focus on reactions that incorporate most or all of the starting materials into the final product [21].

The use of catalytic processes rather than stoichiometric reagents represents a fundamental shift toward more sustainable synthesis [21]. For example, the replacement of stoichiometric Lewis acids with catalytic amounts of recyclable catalysts can dramatically improve the environmental profile of benzylation reactions [21].

Solvent-Free and Alternative Solvent Systems

Solvent-free synthesis has emerged as a particularly attractive green chemistry approach [21] [25]. These methods eliminate the need for organic solvents entirely, reducing both environmental impact and process costs [25]. Research has demonstrated that benzylation reactions can be conducted under solvent-free conditions using specialized catalysts and reaction conditions [25].

Ionic liquids represent another important class of green solvents for benzyloxy compound synthesis [10]. These materials offer several advantages including negligible vapor pressure, thermal stability, and recyclability [10]. The use of ionic liquids in benzylation reactions has been shown to provide high yields while allowing for easy catalyst recovery and solvent recycling [10].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained significant attention as a green chemistry approach due to its ability to accelerate reaction rates while reducing energy consumption [26]. The direct heating mechanism of microwave irradiation eliminates heat transfer limitations and enables uniform heating throughout the reaction mixture [26].

Research has demonstrated that microwave-assisted benzylation reactions can be completed in significantly shorter times compared to conventional heating methods [26]. The improved energy efficiency and reduced reaction times make this approach particularly attractive for industrial applications [26].

Biocatalytic Approaches

The use of enzymes and biocatalysts in organic synthesis represents an emerging area of green chemistry [27]. These systems offer exceptional selectivity and operate under mild conditions, making them attractive for the synthesis of complex molecules [27]. While the application of biocatalysis to benzyloxy compound synthesis is still in its early stages, preliminary studies suggest significant potential [27].

Scale-Up Considerations for Industrial Applications

The transition from laboratory-scale synthesis to industrial production of (2-(4-(Benzyloxy)phenoxy)phenyl)methanol requires careful consideration of multiple factors including reactor design, process safety, and economic viability.

Reactor Design and Engineering

Industrial-scale synthesis requires specialized reactor designs that can handle the specific requirements of benzyloxy compound production [5]. The choice between batch and continuous processes depends on factors such as production volume, product quality requirements, and process economics [5]. Stirred tank reactors are commonly used for batch processes, while plug flow reactors are preferred for continuous operations [5].

Heat management represents a critical consideration in industrial reactor design [5]. The exothermic nature of many benzylation reactions requires effective heat removal systems to maintain optimal reaction temperatures [5]. Jacketed reactors and heat exchangers are typically employed to provide precise temperature control [5].

Process Safety and Risk Management

The industrial production of benzyloxy compounds involves several safety considerations due to the use of potentially hazardous reagents and reaction conditions [5]. Automated systems and containment measures are essential for handling reactive materials safely [5]. The implementation of fail-safe systems and emergency protocols is crucial for maintaining safe operations [5].

Process safety analysis should include evaluation of potential hazards associated with specific reagents and reaction conditions [5]. For example, the use of sodium borohydride requires careful consideration of hydrogen gas generation and appropriate ventilation systems [5]. Similarly, the handling of benzyl halides requires specialized equipment to prevent exposure to toxic vapors [5].

Economic Optimization

The economic viability of industrial benzyloxy compound synthesis depends on multiple factors including raw material costs, energy consumption, and capital investment [5]. Process optimization efforts typically focus on maximizing yield while minimizing production costs [5]. The use of recyclable catalysts and solvent recovery systems can significantly improve process economics [5].

Cost-benefit analysis should consider both direct costs (raw materials, energy, labor) and indirect costs (waste treatment, environmental compliance, capital depreciation) [5]. The typical target for cost reduction in industrial process development is 10-30% compared to existing methods [5].

Quality Control and Analytical Methods

Industrial production requires robust quality control systems to ensure consistent product quality [5]. Online analytical methods and statistical process control are essential for monitoring reaction progress and product quality in real-time [5]. The implementation of continuous monitoring systems enables rapid response to process variations and helps maintain product specifications [5].

The development of rapid analytical methods for benzyloxy compounds typically involves spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry [5]. These methods must be validated for accuracy, precision, and robustness under industrial conditions [5].

Environmental Compliance and Waste Management

Industrial benzyloxy compound production must comply with environmental regulations regarding waste generation and emissions [5]. The implementation of waste treatment systems and emissions control measures is essential for regulatory compliance [5]. The typical target for waste generation is less than 5% of the total production volume [5].

Solvent recovery systems are crucial for minimizing environmental impact and improving process economics [5]. These systems typically achieve 90-95% solvent recovery, significantly reducing both waste generation and operating costs [5]. The recovered solvents must meet quality specifications for reuse in the production process [5].